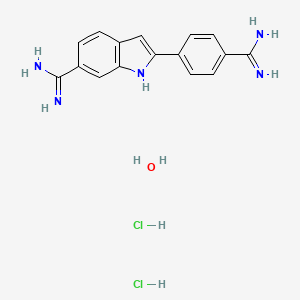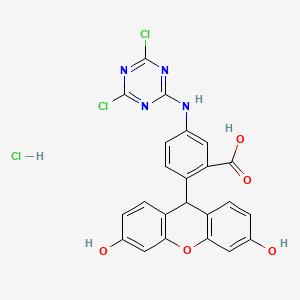
5-DTAF;5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride is a fluorescent dye commonly used in biochemical and molecular biology research. It is known for its ability to label proteins and other biomolecules due to its amine-reactive properties . This compound is particularly valued for its high purity and reactivity, making it a reliable tool in various scientific applications .
Preparation Methods
The synthesis of 5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride typically involves the reaction of fluorescein with 4,6-dichloro-s-triazine, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often require a basic environment (pH > 9) to facilitate the reaction between the dichlorotriazine and the amine groups in proteins . Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional purification steps to ensure high purity and consistency .
Chemical Reactions Analysis
5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride primarily undergoes substitution reactions, where the dichlorotriazine moiety reacts with amine groups in proteins and other biomolecules . Common reagents used in these reactions include bases to maintain the required pH and solvents like water or alcohols . The major products formed from these reactions are labeled proteins or other biomolecules, which can then be used in various analytical and research applications .
Scientific Research Applications
This compound is widely used in scientific research due to its fluorescent properties. In chemistry, it serves as a fluorescent probe for detecting and quantifying various substances . In biology, it is used to label proteins, cells, and other biomolecules, enabling researchers to visualize and track these entities under a microscope . In medicine, it can be used in diagnostic assays to detect specific proteins or other biomarkers . Additionally, it has industrial applications in the development of fluorescent dyes and labeling reagents .
Mechanism of Action
The mechanism of action of 5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride involves the formation of a covalent bond between the dichlorotriazine moiety and the amine groups in proteins or other biomolecules . This covalent attachment results in the labeling of the target molecule with the fluorescent dye, allowing it to be detected and visualized using fluorescence microscopy or other analytical techniques . The molecular targets are typically proteins or other biomolecules with accessible amine groups .
Comparison with Similar Compounds
Similar compounds to 5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride include other fluorescent dyes such as fluorescein isothiocyanate (FITC) and tetramethylrhodamine isothiocyanate (TRITC) . While these compounds also label proteins and other biomolecules, 5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride is unique in its use of the dichlorotriazine moiety, which provides a more stable and specific attachment to amine groups . This stability and specificity make it a preferred choice in many research applications .
Properties
Molecular Formula |
C23H15Cl3N4O5 |
|---|---|
Molecular Weight |
533.7 g/mol |
IUPAC Name |
5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid;hydrochloride |
InChI |
InChI=1S/C23H14Cl2N4O5.ClH/c24-21-27-22(25)29-23(28-21)26-10-1-4-13(16(7-10)20(32)33)19-14-5-2-11(30)8-17(14)34-18-9-12(31)3-6-15(18)19;/h1-9,19,30-31H,(H,32,33)(H,26,27,28,29);1H |
InChI Key |
QADVXTBNCNMZMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)Cl)C(=O)O)C3C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3(2H)-Pyridazinone, 2-[3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]propyl]-](/img/structure/B14793517.png)
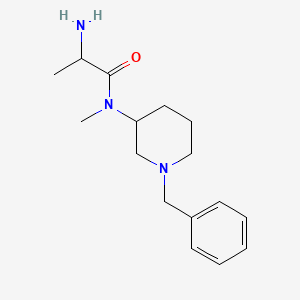
![ethyl (E)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate](/img/structure/B14793528.png)

![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-3-methylbutanamide](/img/structure/B14793534.png)
![1-Piperazineacetamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-thiazolylcarbonyl)butyl]-4-[(4-chlorophenyl)sulfonyl]-2-oxo-](/img/structure/B14793544.png)
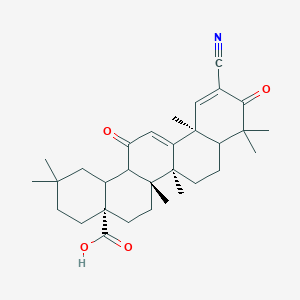
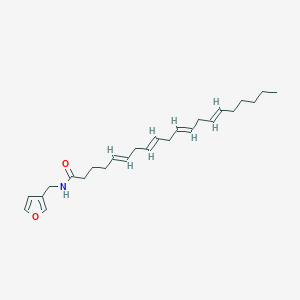
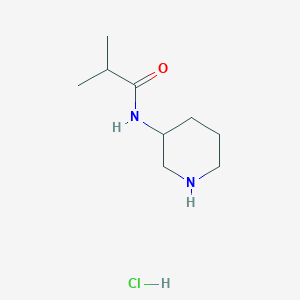
![2-Phenyl-2-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile;hydrate](/img/structure/B14793574.png)


![(8R,9R,10R,13S,14S)-17-Ethynyl-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,7,17-triol](/img/structure/B14793586.png)
